
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is a chemical compound used in scientific research. It is a cyclic ketone with a chlorine atom and a methyl group attached to its structure. This compound has been studied for its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) have not been extensively studied. However, it has been shown to have low toxicity levels in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) has several advantages and limitations for lab experiments. Its relatively simple synthesis method makes it easily accessible for researchers. However, its limited solubility in water can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI). One potential direction is the exploration of its potential applications in the development of new materials. Additionally, further studies can be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Synthesemethoden
The synthesis of Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) can be achieved through several methods. One such method involves the reaction of cyclobutanone with allyl chloride in the presence of a catalyst. Another method involves the reaction of cyclobutanone with 2-chloro-3-methyl-1-propene in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) has been studied for its potential applications in scientific research. It has been explored as a potential intermediate in the synthesis of various organic compounds. Additionally, it has been used in the development of new materials such as polymers.
Eigenschaften
CAS-Nummer |
111545-32-5 |
|---|---|
Produktname |
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) |
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
2-chloro-3-(2-methylprop-1-enyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-5(2)3-6-4-7(10)8(6)9/h3,6,8H,4H2,1-2H3 |
InChI-Schlüssel |
BYSVODQKLJXQIX-UHFFFAOYSA-N |
SMILES |
CC(=CC1CC(=O)C1Cl)C |
Kanonische SMILES |
CC(=CC1CC(=O)C1Cl)C |
Synonyme |
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



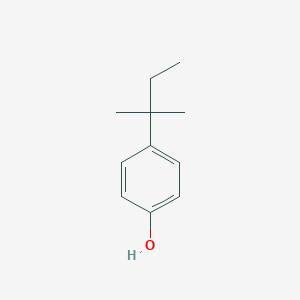
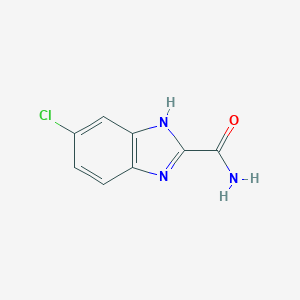
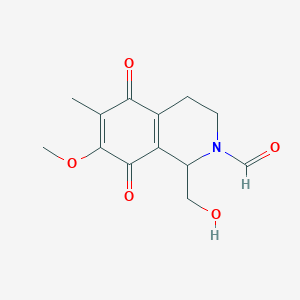
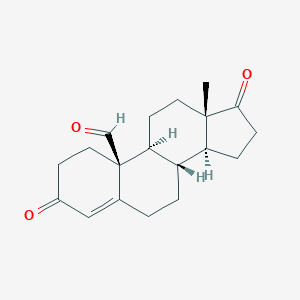
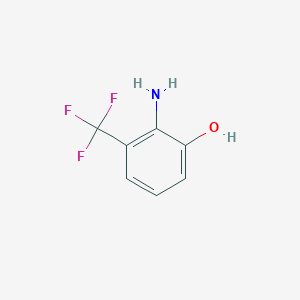
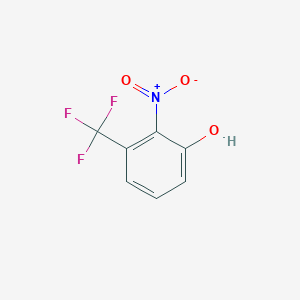
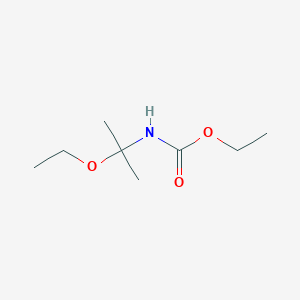

![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
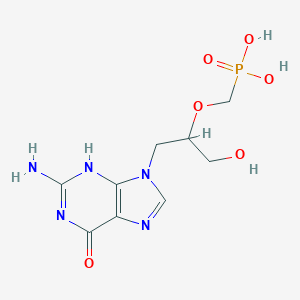
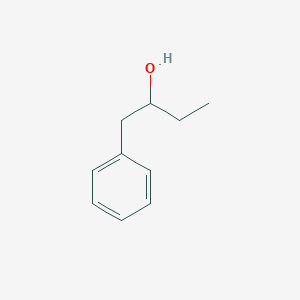
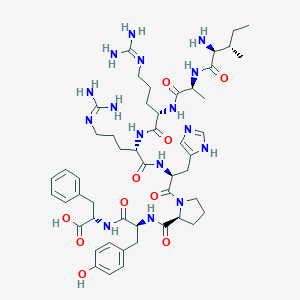
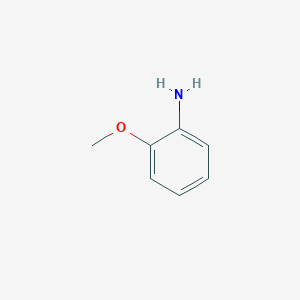
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)